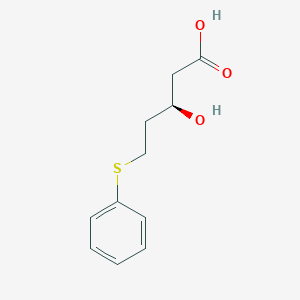
(3R)-3-Hydroxy-5-(phenylsulfanyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Hydroxy-5-(phenylsulfanyl)pentanoic acid is an organic compound characterized by the presence of a hydroxyl group, a phenylsulfanyl group, and a pentanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Hydroxy-5-(phenylsulfanyl)pentanoic acid typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of a chiral epoxide with a thiophenol derivative under basic conditions to introduce the phenylsulfanyl group. This is followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as catalytic asymmetric synthesis. This method utilizes chiral catalysts to achieve high enantioselectivity and yield. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-Hydroxy-5-(phenylsulfanyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in solvents like acetone or dichloromethane.
Reduction: LiAlH4 in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or alkoxides in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Formation of 3-oxo-5-(phenylsulfanyl)pentanoic acid.
Reduction: Formation of 3-hydroxy-5-(phenylsulfanyl)pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3R)-3-Hydroxy-5-(phenylsulfanyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3R)-3-Hydroxy-5-(phenylsulfanyl)pentanoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The phenylsulfanyl group may also participate in hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can influence various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-Hydroxy-5-(methylsulfanyl)pentanoic acid: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
(3R)-3-Hydroxy-5-(ethylsulfanyl)pentanoic acid: Similar structure but with an ethylsulfanyl group instead of a phenylsulfanyl group.
Uniqueness
(3R)-3-Hydroxy-5-(phenylsulfanyl)pentanoic acid is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity and binding interactions, making it a valuable molecule for various applications.
Propiedades
Número CAS |
454458-22-1 |
|---|---|
Fórmula molecular |
C11H14O3S |
Peso molecular |
226.29 g/mol |
Nombre IUPAC |
(3R)-3-hydroxy-5-phenylsulfanylpentanoic acid |
InChI |
InChI=1S/C11H14O3S/c12-9(8-11(13)14)6-7-15-10-4-2-1-3-5-10/h1-5,9,12H,6-8H2,(H,13,14)/t9-/m0/s1 |
Clave InChI |
LMBJAVFTESEKLJ-VIFPVBQESA-N |
SMILES isomérico |
C1=CC=C(C=C1)SCC[C@@H](CC(=O)O)O |
SMILES canónico |
C1=CC=C(C=C1)SCCC(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


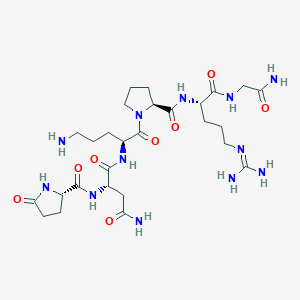
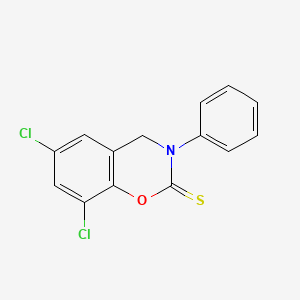
![5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile](/img/structure/B12583798.png)
![3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B12583800.png)
![2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12583803.png)
![2-{[(2S)-2-Methylbutoxy]carbonyl}benzoate](/img/structure/B12583804.png)

![2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]-](/img/structure/B12583814.png)

![N~1~,N~1~,N~2~,N~2~-Tetrakis[(4-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B12583819.png)
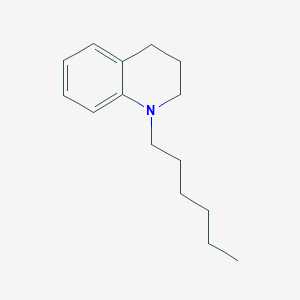
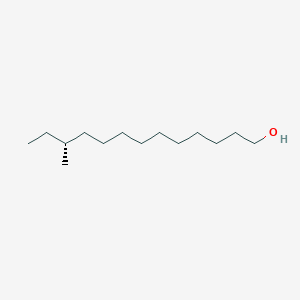
![1-[(Butane-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12583846.png)
![[4-(Dimethoxymethyl)phenyl]di(propan-2-yl)phosphane](/img/structure/B12583848.png)
